![molecular formula C10H20N2O3 B3112920 tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate CAS No. 1932116-79-4](/img/structure/B3112920.png)
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Overview
Description
“tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 663948-85-4. It has a molecular weight of 216.28 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This might suggest that similar methods could be applicable for the synthesis of “tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate”.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is stored in a dark place, sealed in dry, at 2-8°C . It’s important to note that these storage conditions are crucial for maintaining the stability and integrity of the compound.
Scientific Research Applications
Decomposition of Environmental Pollutants
Research has demonstrated the feasibility of applying radio frequency (RF) plasma reactors for the decomposition of MTBE, a common fuel additive with significant environmental impact. Studies have shown that the addition of hydrogen in a cold plasma reactor can effectively decompose MTBE into simpler molecules like methane, ethylene, and acetylene, suggesting potential applications in environmental cleanup and pollution control (Hsieh et al., 2011).
Biodegradation and Fate in the Environment
The biodegradation and fate of ETBE, a gasoline ether oxygenate similar to MTBE, have been extensively reviewed. Microorganisms capable of degrading ETBE have been identified, providing insights into the pathways and mechanisms of aerobic and anaerobic biodegradation. This knowledge is crucial for developing strategies to mitigate the environmental impact of such compounds (Thornton et al., 2020).
Environmental Behavior and Fate
Another study reviewed the environmental behavior and fate of MTBE, highlighting its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater. These characteristics underscore the challenges of MTBE contamination in aquatic environments and the need for effective remediation techniques (Squillace et al., 1997).
Synthesis and Application of Antioxidants
Research on synthetic phenolic antioxidants, which include compounds like tert-butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate, has focused on their environmental occurrence, human exposure, and toxicity. These studies are relevant for understanding the potential health risks associated with exposure to such compounds and their transformation products (Liu & Mabury, 2020).
Mechanism of Action
Mode of Action
It’s known that the compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The compound’s role in the synthesis of tetrasubstituted pyrroles suggests it may influence related biochemical pathways
Result of Action
It’s known that the compound has been used in the synthesis of tetrasubstituted pyrroles , but the specific molecular and cellular effects need further investigation.
properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-hydroxypiperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJZHSDAYCYFW-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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